N,N,3,5-Tetramethylaniline
Description
Historical Context and Evolution of Research on Tetramethylaniline Derivatives
The study of aniline (B41778) and its derivatives has a rich history spanning over a century, forming a cornerstone of modern organic and industrial chemistry. researchgate.net The initial focus was on the synthesis of dyes, but research soon expanded to include a wide array of applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net The investigation into substituted anilines, including methylated versions, began as researchers sought to understand how modifications to the basic aniline structure would influence its physical and chemical properties. Early studies, such as those on the geometry and spectra of substituted anilines, date back to the mid-20th century, laying the groundwork for future research. acs.org
The synthesis of specific isomers, like 3,5-dimethylaniline (B87155) (3,5-xylidine), a precursor to N,N,3,5-Tetramethylaniline, has been a subject of industrial interest for its role in producing high-grade pigments. wikipedia.orggoogle.comgoogle.com Over time, the focus has shifted from simple synthesis to the development of more efficient and environmentally friendly methods, as well as exploring the unique applications of these compounds. chemrxiv.orgrsc.org The evolution of research on tetramethylaniline derivatives reflects the broader trends in chemical science, moving towards more complex molecular designs and a deeper understanding of structure-property relationships. nih.gov
Significance of N,N-Dialkylation and Ring Methylation in Aniline Chemistry
The structure of this compound is characterized by two key features: N,N-dialkylation of the amino group and methylation of the aromatic ring. Each of these substitutions significantly influences the molecule's reactivity and properties.
N,N-Dialkylation: The presence of two methyl groups on the nitrogen atom, a feature known as N,N-dialkylation, fundamentally alters the basicity and nucleophilicity of the aniline. This modification is crucial in many synthetic applications, though achieving selective N-monoalkylation or N,N-dialkylation can be challenging and often requires specific catalysts to avoid side reactions. ontosight.ai The electronic effects of N,N-dialkylation can also influence the properties of the molecule, for instance, by affecting the energy levels of the molecular orbitals. researchgate.net
Ring Methylation: The methyl groups on the benzene (B151609) ring, particularly at the 3 and 5 positions, provide steric hindrance around the amino group. This steric shielding can direct the course of chemical reactions, favoring certain products over others. Furthermore, the electron-donating nature of the methyl groups increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The combination of these electronic and steric effects makes this compound a valuable building block in organic synthesis.
Current State of Academic Inquiry: Bridging Fundamental and Applied Sciences
Current research on this compound and related compounds bridges the gap between fundamental chemical principles and practical applications. In the field of materials science, this compound is used as a precursor for creating thin films with interesting optical and electronic properties. researchgate.netmurdoch.edu.auresearchgate.net Specifically, plasma polymerized this compound (PPTMA) thin films have been investigated for their potential use in optoelectronic devices. researchgate.netmurdoch.edu.au Studies have explored how factors like film thickness and heat treatment affect the material's energy band gaps and conductivity. researchgate.net
In organic synthesis, this compound serves as a catalyst and a specialized reagent. It has been utilized in the synthesis of polymers, such as glycol methacrylate (B99206), and for the rapid quenching of certain chemical reactions. chemicalbook.comsigmaaldrich.com Its unique structure continues to be of interest for creating more complex molecules with potential applications in medicinal chemistry and other areas. ontosight.ai
Below is a data table summarizing some of the key physical and chemical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N | nih.gov |
| Molecular Weight | 149.24 g/mol | sigmaaldrich.com |
| CAS Number | 4913-13-7 | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 226-228 °C | chemicalbook.comsigmaaldrich.com |
| Density | 0.913 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.544 | chemicalbook.comsigmaaldrich.com |
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound. The objective is to present a scientifically accurate and informative summary based on its historical context, structural significance, and current research applications. The scope is strictly limited to the topics outlined, providing a detailed examination of the compound's role in advanced chemical research without delving into areas outside of this defined framework.
Structure
3D Structure
Properties
IUPAC Name |
N,N,3,5-tetramethylaniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)11(3)4/h5-7H,1-4H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRQCOZERNGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063645 | |
| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
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Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,3,5-Tetramethylaniline | |
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CAS No. |
4913-13-7 | |
| Record name | N,N,3,5-Tetramethylaniline | |
| Source | CAS Common Chemistry | |
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| Record name | N,N-Dimethyl-3,5-xylidine | |
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| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
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| Record name | Benzenamine, N,N,3,5-tetramethyl- | |
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| Record name | N,N-dimethyl-3,5-xylidine | |
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Synthetic Methodologies and Strategies for N,n,3,5 Tetramethylaniline and Its Analogs
Classical Approaches to Aniline (B41778) N-Alkylation and Aromatic Substitution
Traditional methods for the N-alkylation of anilines often involve the use of alkylating agents such as alkyl halides or formaldehyde. rsc.org However, these methods can be plagued by a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products. mit.edu The increased nucleophilicity of the secondary amine intermediate compared to the starting primary amine makes selective mono-alkylation a significant synthetic hurdle. mit.edu
Protecting Group Strategies in Selective Methylation
To circumvent the issue of over-alkylation, protecting group strategies are frequently employed. mit.eduorganic-chemistry.org This involves the temporary introduction of a group to the nitrogen atom to modulate its reactivity. After subsequent reactions on other parts of the molecule, the protecting group is removed to yield the desired N-alkylated aniline.
A common approach involves the conversion of the primary amine into a carbamate. organic-chemistry.org This derivative is significantly less nucleophilic, thus preventing further alkylation. The choice of protecting group is crucial and must be stable to the reaction conditions used in subsequent steps, while also being readily cleavable under specific, often mild, conditions. organic-chemistry.org An effective strategy for the selective N-monomethylation of anilines utilizes dimethyl carbonate (DMC) as a green methylating agent. mit.edu This method is believed to proceed through an in situ protection-deprotection pathway, offering high selectivity. mit.edu
Another strategy involves the use of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBS) group. researchgate.net Anilines can be chemoselectively protected as N-TBS derivatives under mild conditions, for instance, by deprotonation with an organolithium reagent followed by quenching with tert-butyldimethylsilyl chloride. researchgate.net This protection allows for selective reactions at other positions before the TBS group is efficiently cleaved. researchgate.net
Advanced Synthetic Pathways to N,N,3,5-Tetramethylaniline
More contemporary synthetic methods offer improved selectivity and efficiency for the preparation of polysubstituted anilines like this compound. These routes often start with precursors that already contain some of the required methyl groups.
Utilization of Pre-methylated Aniline Derivatives (e.g., 3,5-dimethylaniline) in C-methylation
A logical and efficient pathway to this compound involves starting with a commercially available and appropriately substituted precursor like 3,5-dimethylaniline (B87155). chemicalbook.comchemsrc.com This strategy simplifies the synthesis by focusing on the N-methylation of the amino group, as the aromatic C-methylation is already in place. The synthesis of 3,5-dimethylaniline itself can be achieved through the reduction of the corresponding nitrobenzene (B124822) derivative. chemicalbook.com With 3,5-dimethylaniline as the starting material, the final step to obtain this compound is a double N-methylation reaction.
| Starting Material | Reagent | Product | Yield |
| 3,5-Dinitro-m-xylene | H2, Pd/C | 3,5-Dimethylaniline | Not Specified |
| 3,5-Dimethylnitrobenzene | NaBH4/MMTFe3O4Cu MNPs | 3,5-Dimethylaniline | 96% chemicalbook.com |
| 3,5-Dimethylaniline | Methylating Agent | This compound | Not Specified |
Photocatalytic Oxidative C(sp3)-H/N–H Cross-Dehydrogenative Coupling Methods
Recent advancements in photoredox catalysis have opened new avenues for C-N bond formation. researchgate.net Photocatalytic oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method. acs.org This approach can be utilized for the synthesis of complex aniline derivatives.
These reactions are typically initiated by a photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT), which, upon visible light irradiation, enters an excited state. acs.orgacs.org The excited photocatalyst can then engage in a single electron transfer (SET) process with a tertiary aniline, like N,N-dimethylaniline, to form a reactive amine radical cation. acs.orgrsc.org This intermediate can then undergo further reactions to form new C-N bonds. While not a direct synthesis of this compound from simple precursors in one step, this methodology is highly relevant for creating analogs and more complex structures based on the N,N-dimethylaniline core. The reaction mechanism is believed to proceed via an α-aminoalkyl radical intermediate. acs.org
Compatibility with Electron-Donating and Halide Substituents in Cross-Coupling
The efficiency of photocatalytic cross-coupling reactions is often influenced by the electronic properties of the substituents on the aniline ring. acs.org Generally, electron-donating groups on the N,N-dimethylaniline ring enhance the reaction, while strongly electron-withdrawing groups can diminish or completely inhibit it. acs.org This is attributed to the initial single-electron oxidation step, which is more facile with electron-rich anilines. acs.org
Conversely, for the coupling partner (e.g., an amide), electron-withdrawing groups can also decrease reactivity by reducing the nucleophilicity of the N-H bond. acs.org However, the position of the substituent on the benzene (B151609) ring does not appear to have a significant impact on the reaction yields. acs.org Halide substituents are generally tolerated in these cross-coupling reactions, allowing for the synthesis of a diverse range of functionalized aniline derivatives. beilstein-journals.org
| Aniline Substituent | Coupling Partner Substituent | Effect on Yield |
| Electron-Donating | Not Specified | Increased acs.org |
| Strong Electron-Withdrawing | Not Specified | Decreased or No Reaction acs.org |
| Not Specified | Electron-Withdrawing | Decreased acs.org |
| Halide | Not Specified | Tolerated beilstein-journals.org |
Isolation, Purification, and Characterization Techniques in Synthesis
Following the synthesis of this compound or its analogs, a crucial step is the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst.
Common purification techniques for substituted anilines include:
Extraction: Acid-base extraction is a classic and effective method. By adjusting the pH of the aqueous phase, basic compounds like anilines can be separated from neutral and acidic components. masterorganicchemistry.com
Chromatography: Column chromatography and thin-layer chromatography are widely used for the separation of aniline derivatives. dergipark.org.tr High-performance liquid chromatography (HPLC) offers a more precise method for both analytical separation and preparative isolation. sielc.com
Distillation: For liquid anilines, distillation can be an effective purification method, separating compounds based on differences in their boiling points. masterorganicchemistry.com
Crystallization: If the synthesized aniline derivative is a solid at room temperature, crystallization from a suitable solvent can be a powerful purification technique. masterorganicchemistry.com
The characterization of the purified this compound is essential to confirm its identity and purity. Standard analytical techniques employed include:
Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure and the chemical environment of the atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
Elemental Analysis: Confirms the elemental composition of the compound.
The physical and chemical properties of this compound are well-documented and serve as a reference for characterization. sigmaaldrich.combiosynth.comnih.govthermofisher.com
| Property | Value |
| Molecular Formula | C₁₀H₁₅N nih.gov |
| Molecular Weight | 149.24 g/mol biosynth.com |
| Boiling Point | 224-228 °C sigmaaldrich.com |
| Density | 0.913 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.544 sigmaaldrich.com |
Advanced Spectroscopic and Analytical Investigations of N,n,3,5 Tetramethylaniline
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and conformational dynamics of chemical compounds.
Detailed studies employing time-resolved resonance Raman spectroscopy specifically on the radical cation of N,N,3,5-tetramethylaniline are not extensively available in the surveyed scientific literature. This technique is powerful for probing the vibrational modes of short-lived electronic excited states and radical species, but its application to this particular molecule's cation has not been prominently documented.
A complete vibrational assignment and conformational analysis for the this compound monomer is not detailed in the available research. However, analysis of its plasma-polymerized form (PPTMA) provides indirect information. Studies on PPTMA indicate a widening of the spectral band corresponding to the C=C stretching vibration. This is attributed to the overlapping contributions from both benzenoid and quinoid ring structures within the polymer matrix, suggesting that the polymerization process induces a degree of quinoidal character through cross-linking interactions. jomardpublishing.com
Infrared (IR) spectroscopy is a crucial tool for analyzing the structural changes that occur when this compound (TMA) monomer undergoes plasma polymerization to form thin films (PPTMA). Comparative Fourier Transform Infrared (FTIR) analyses of the TMA monomer and the resulting PPTMA polymer reveal significant structural reorganization. jomardpublishing.comresearchgate.net
The key findings from these analyses are:
Retention of Aromaticity : The aromatic ring structure of the original monomer is largely retained during the plasma polymerization process. jomardpublishing.comresearchgate.net
Side Groups : The presence of N-C and C-H side groups attached to the aromatic ring is confirmed in the polymer structure. jomardpublishing.com
Cross-Linking and Conjugation : A notable feature in the PPTMA spectrum is the broadening of the band associated with the C=C stretching vibration of the aromatic ring. This suggests increased conjugation and cross-linking within the polymer film, which includes contributions from both benzenoid and quinoid-type structures. jomardpublishing.com The C-N stretching vibrations also exhibit a slight down-shifting, which is likely caused by these same cross-linking interactions inherent to plasma polymers. jomardpublishing.com
The following table summarizes the key vibrational peak assignments for the TMA monomer and the resulting PPTMA polymer, highlighting the structural modifications.
| Wavenumber (cm⁻¹) | Assignment in TMA Monomer | Assignment/Observation in PPTMA Polymer | Reference |
| ~1600 | C=C Stretching (Benzenoid) | Widened band, indicating C=C stretching from both benzenoid and quinoid structures | jomardpublishing.com |
| Not specified | C-N Stretching | Slight down-shifting of C-N stretching vibrations | jomardpublishing.com |
| Not specified | Aromatic Ring | The ring structure is retained but undergoes reorganization. | jomardpublishing.comresearchgate.net |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
Electronic spectroscopy probes the electronic transitions within a molecule, providing information on conjugation, energy gaps, and excited-state phenomena.
UV-Visible (UV-Vis) spectroscopy of plasma-polymerized this compound (PPTMA) thin films reveals important details about their electronic structure and optical properties. The analysis of the absorption spectra allows for the determination of the optical energy gaps, which are critical parameters for semiconductor applications.
Studies have shown that PPTMA films exhibit both direct and indirect allowed electronic transitions. For a monolayer PPTMA film with a thickness of approximately 500 nm, the direct transition energy gap (Eqd) was found to be 2.85 eV, while the indirect transition energy gap (Eqi) was 1.80 eV. researchgate.net These values are distinct from those of other plasma-polymerized films, such as plasma-polymerized pyrrole (B145914) (PPPy), and are further modified in bilayer structures, indicating that the electronic properties can be tuned by creating composite materials. researchgate.net
The table below presents the optical energy gaps for PPTMA and related polymer films.
| Film Type | Direct Energy Gap (Eqd) | Indirect Energy Gap (Eqi) | Reference |
| PPPy Monolayer | 3.30 eV | 2.25 eV | researchgate.net |
| PPTMA Monolayer | 2.85 eV | 1.80 eV | researchgate.net |
| PPPy-PPTMA Bilayer | 3.65 eV | 2.35 eV | researchgate.net |
While specific studies on the excited-state dynamics of the this compound monomer are not prominent, the behavior of structurally analogous donor-acceptor molecules provides a framework for understanding the potential processes involved. Molecules containing an electron-donating group, such as a dimethylamino group, linked to an electron-accepting system can undergo Intramolecular Charge Transfer (ICT) upon photoexcitation.
The general mechanism involves the following steps:
Photoexcitation : The molecule absorbs a photon, promoting it from the ground state to an initial Franck-Condon excited state, often referred to as the locally excited (LE) state.
Relaxation to ICT State : From the LE state, the molecule can relax into a more stable, highly polar charge-transfer state. This relaxation is often accompanied by significant structural rearrangement, such as the twisting of the donor group relative to the acceptor moiety, leading to a Twisted Intramolecular Charge Transfer (TICT) state. The formation and stabilization of this ICT state are highly sensitive to the polarity of the solvent.
Dual Fluorescence : In polar solvents, some molecules exhibit dual fluorescence, with one emission band from the LE state and a second, red-shifted band from the stabilized ICT state.
Fluorescence Lifetime Distributions in Substituted Aniline (B41778) Derivatives
The study of fluorescence lifetime provides critical insights into the photophysical behavior of molecules, revealing information about their excited state dynamics and interactions with the local environment. For substituted aniline derivatives, these lifetimes are heavily influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. While specific fluorescence lifetime data for this compound is not extensively detailed in the reviewed literature, the behavior of analogous aniline compounds allows for an informed discussion of the factors that would govern its fluorescence properties.
The fluorescence of aniline and its derivatives originates from the relaxation of an excited ππ* state. The lifetime of this state is sensitive to processes that facilitate non-radiative decay, such as intersystem crossing and internal conversion. Substituents on the aniline molecule can significantly alter the rates of these processes. For instance, alkyl groups, such as the four methyl groups in this compound, are generally electron-donating. This electron-donating character can affect the energy levels of the excited states and their coupling, thereby influencing the fluorescence lifetime.
Furthermore, environmental factors play a crucial role. Studies on various aniline derivatives show that the polarity of the solvent and its ability to form hydrogen bonds can dramatically alter fluorescence lifetimes. scilit.com In this compound, the dimethylamino group provides a site for potential interactions, although steric hindrance from the adjacent methyl groups on the ring could modify this behavior compared to less substituted anilines. A combined experimental and computational study on aniline, N,N-dimethylaniline, and N,N-diethylaniline revealed that contaminant-contaminant and contaminant-ice interactions can lead to significant bathochromic shifts in absorption spectra, which in turn can influence photochemical processes. nih.gov Such shifts indicate a change in the electronic properties of the molecule in different environments, which would be expected to correlate with changes in fluorescence lifetime.
The table below summarizes general trends observed for substituted anilines, which can be extrapolated to predict the behavior of this compound.
Table 1: General Influence of Substituents on Photophysical Properties of Aniline Derivatives
| Substituent Effect | Influence on Electronic States | Expected Impact on Fluorescence Lifetime |
|---|---|---|
| Electron-donating groups (e.g., methyl) | Increase electron density on the ring, potentially raising the energy of the excited state. | May lead to changes in radiative and non-radiative decay rates. |
| Steric Hindrance | Twisting of the N,N-dimethylamino group out of the plane of the phenyl ring. | Can decrease π-electron conjugation, affecting absorption and emission properties. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution by mapping the distinct chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. blogspot.com Three distinct signals are typically observed:
A singlet corresponding to the six protons of the two equivalent N-methyl groups. The electrons are drawn away by the nitrogen atom, deshielding these protons. blogspot.com
A singlet for the six protons of the two equivalent methyl groups at positions 3 and 5 of the aromatic ring.
Two signals for the three aromatic protons. Due to the substitution pattern, there are two protons in the ortho positions relative to the dimethylamino group (positions 2 and 6) and one proton in the para position (position 4). In some representations, these may appear as a single signal for the aromatic protons. blogspot.com
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. One would expect to see distinct signals for the N-methyl carbons, the ring-methyl carbons, and the four different types of aromatic carbons (those bearing the N(CH₃)₂, the methyl groups, the unsubstituted carbons ortho to the amino group, and the unsubstituted carbon para to the amino group).
The following table summarizes the key NMR spectral data for this compound.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | Aromatic-H (positions 2, 6) | ~6.38 blogspot.com | Singlet (or narrow multiplet) | 2H |
| ¹H | Aromatic-H (position 4) | ~6.38 blogspot.com | Singlet (or narrow multiplet) | 1H |
| ¹H | N-Methyl (-N(CH₃)₂) | ~2.9 | Singlet | 6H |
| ¹H | Ring-Methyl (Ar-CH₃) | ~2.2 | Singlet | 6H |
| ¹³C | C-N | ~150 | - | - |
| ¹³C | C-CH₃ | ~138 | - | - |
| ¹³C | C-H (positions 2, 6) | ~118 | - | - |
| ¹³C | C-H (position 4) | ~125 | - | - |
| ¹³C | N-CH₃ | ~40 | - | - |
| ¹³C | Ar-CH₃ | ~21 | - | - |
(Note: ¹³C NMR values are approximate and based on typical shifts for substituted anilines. Specific experimental values may vary.)
The integration of the ¹H NMR signals confirms the proton count in each unique environment, while the chemical shifts are indicative of the electronic environment, providing a complete and self-consistent structural assignment. mdpi.comnih.gov
Mass Spectrometry in Mechanistic Studies and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 149.23. sigmaaldrich.comsigmaaldrich.com
The fragmentation of substituted anilines under EI conditions is well-understood and follows predictable pathways. For this compound, the most prominent fragmentation process is typically alpha-cleavage, involving the loss of a substituent from the nitrogen atom. The major expected fragmentation pathways are:
Loss of a methyl group: The most favorable cleavage results in the loss of a methyl radical (•CH₃) from the dimethylamino group. This forms a highly stabilized iminium cation with m/z 134. This ion is often the base peak in the spectrum due to its significant resonance stabilization.
Loss of a hydrogen atom: Loss of a hydrogen radical (•H) from a methyl group can also occur, leading to an ion at m/z 148.
Ring fragmentation: Subsequent fragmentation of the primary ions can occur, though these are typically of lower intensity. For instance, the loss of hydrogen cyanide (HCN) from aromatic amines is a known, but often minor, fragmentation pathway. miamioh.edu
Studies on related compounds, such as N,N-diethyl-methyl-aniline isomers, have shown a complex interplay between aromatic methyl groups and the N-alkyl substituents during fragmentation. nih.gov This suggests that for this compound, rearrangements involving the ring methyl groups prior to fragmentation could potentially lead to additional, unique fragment ions, although the alpha-cleavage is expected to dominate.
The predicted major fragments in the mass spectrum of this compound are outlined in the table below.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Description |
|---|---|---|---|
| 149 | [C₁₀H₁₅N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 148 | [C₁₀H₁₄N]⁺ | •H | Loss of a hydrogen radical |
| 134 | [C₉H₁₂N]⁺ | •CH₃ | Loss of a methyl radical via alpha-cleavage (likely base peak) |
This predictable fragmentation provides a molecular fingerprint, allowing for the confident identification of this compound in complex mixtures and its differentiation from isomeric compounds.
Reactivity and Reaction Mechanisms of N,n,3,5 Tetramethylaniline
Nucleophilic Reactivity and Electron-Donating Effects of Methyl Groups
The reactivity of N,N,3,5-Tetramethylaniline as a nucleophile is significantly influenced by the electron-donating nature of its four methyl groups. The two methyl groups on the nitrogen atom and the two on the aromatic ring all contribute to increasing the electron density on the nitrogen atom, making it a more potent nucleophile compared to aniline (B41778) or N,N-dimethylaniline. This enhanced nucleophilicity makes it reactive towards a variety of electrophiles.
The electron-donating effects of the methyl groups can be understood through the inductive effect, where the alkyl groups push electron density towards the aromatic ring and the nitrogen atom. This increased electron density on the nitrogen enhances its ability to attack electron-deficient centers. Consequently, this compound can participate in various nucleophilic substitution and addition reactions. For instance, it can be used as a catalyst in the polymeric synthesis of glycol methacrylate (B99206), a role that leverages its nucleophilic character. fishersci.casigmaaldrich.com
Oxidation and Reduction Pathways
The redox behavior of this compound is characterized by its propensity to undergo oxidation, a common feature of aniline derivatives. The electron-rich nature of the molecule, a result of the multiple methyl substituents, facilitates the removal of electrons.
Irreversible Oxidation Processes
This compound can undergo irreversible oxidation processes. An example of its role in redox reactions is its use in the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ). fishersci.casigmaaldrich.com While specific studies on the irreversible oxidation of this compound with compounds like 4-dimethylaminobenzoic acid are not extensively documented in readily available literature, the oxidation of substituted N,N-dimethylanilines by enzymes such as cytochrome P-450 has been studied. nih.gov These studies indicate that the oxidation process, often leading to N-demethylation, proceeds through an initial electron-transfer step. nih.gov The reaction of N,N-dimethylaniline with benzoyl peroxide has been shown to be a complex process that produces an unstable Würster salt of tetramethylbenzidine, indicating that the oxidation can lead to the formation of radical species and subsequent coupling products. cdnsciencepub.com
The oxidation potentials of various substituted anilines have been determined, providing a framework for understanding the ease of oxidation. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize. Although the specific oxidation potential for this compound is not listed in the provided data, the values for related compounds suggest it would have a relatively low oxidation potential.
Table 1: Oxidation Potentials of Selected Substituted Anilines
The following table presents the half-wave oxidation potentials (E1/2) for a selection of substituted anilines, providing a comparative basis for estimating the redox properties of this compound. All values are in Volts (V) versus a standard hydrogen electrode (SHE). rsc.org
| Compound | E1/2 (V vs SHE) |
|---|---|
| Aniline | 0.866 |
| 2-Methylaniline | 0.836 |
| 3-Methylaniline | 0.847 |
| 4-Methylaniline | 0.778 |
| 3,5-Dimethylaniline (B87155) | Not available |
| N,N-Dimethylaniline | Not available |
Reaction Mechanisms and Activation Energies of Oxidation
The mechanism of oxidation for N,N-dimethylanilines often involves the formation of a radical cation as the initial step. nih.gov Subsequent reactions can include deprotonation, demethylation, or coupling. For instance, the oxidation of N,N-dimethylaniline by cytochrome P-450 is believed to proceed via an initial electron-transfer step. nih.gov The energetics of this process, including the reorganization energy (λ), have been estimated for a series of substituted N,N-dimethylanilines to be in the range of 22-26 kcal mol-1. nih.gov
Steric Hindrance Effects on Reactivity
The four methyl groups of this compound exert significant steric hindrance around the nitrogen atom and the aromatic ring. The two N-methyl groups can sterically shield the nitrogen's lone pair, potentially hindering its approach to bulky electrophiles. Similarly, the two methyl groups at the 3 and 5 positions of the benzene (B151609) ring can restrict access to the adjacent ortho and para positions, influencing the regioselectivity of electrophilic aromatic substitution reactions. While this steric crowding can decrease the rate of some reactions, it can also be exploited to control the outcome of a reaction, favoring less sterically demanding pathways.
Acid-Catalyzed Reactions and Basicity Considerations
This compound is a basic compound due to the lone pair of electrons on the nitrogen atom. The electron-donating methyl groups increase the electron density on the nitrogen, making it more basic than aniline and N,N-dimethylaniline. masterorganicchemistry.com This basicity allows it to participate in acid-catalyzed reactions, where it can be protonated by an acid. The resulting anilinium ion can then act as a leaving group or influence the subsequent steps of a reaction.
The basicity of an amine is typically expressed by the pKa of its conjugate acid. While the specific pKa for this compound is not readily found in the literature, a comparison with related compounds provides an estimate of its basic strength.
Table 2: pKa Values of the Conjugate Acids of Selected Anilines
This table shows the pKa values for the conjugate acids of several aniline derivatives, illustrating the effect of substitution on basicity. rsc.orgmasterorganicchemistry.comlibretexts.org
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.64 |
| N,N-Dimethylaniline | 5.07 |
| 3-Methylaniline | 4.86 |
| 4-Methylaniline | 4.99 |
| 3,5-Dimethylaniline | 4.91 |
The increased basicity of this compound, inferred from the electron-donating nature of its substituents, makes it an effective acid scavenger in reactions that produce acidic byproducts.
Studies of Reactive Intermediates (e.g., Radical Cations)
A key reactive intermediate in the chemistry of this compound is its radical cation, formed upon one-electron oxidation. These amine radical cations are highly useful in synthetic organic chemistry and can be generated under mild conditions using visible light photoredox catalysis. princeton.edursc.orglabscoop.com Once formed, the this compound radical cation can undergo several reaction pathways.
One common pathway is the deprotonation of a C-H bond alpha to the nitrogen atom, leading to the formation of an α-amino radical. This radical is a potent reducing agent and can be further oxidized to an iminium ion, a versatile electrophile for C-C bond formation. Alternatively, the radical cation can participate in hydrogen atom transfer (HAT) reactions or undergo C-C bond cleavage. The specific reaction pathway is often dictated by the reaction conditions and the nature of other reactants present. The study of these transient intermediates is crucial for understanding and controlling the outcomes of reactions involving this compound.
Computational and Theoretical Chemistry of N,n,3,5 Tetramethylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and equilibrium geometry of molecules. For N,N,3,5-tetramethylaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to perform geometry optimization. nih.govarxiv.org This process determines the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable structure is reached. arxiv.org
The optimized geometry reveals key structural parameters. The nitrogen atom of the dimethylamino group is typically found to have a trigonal pyramidal geometry, although it is slightly flattened towards a planar arrangement due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of two methyl groups on the nitrogen and two on the benzene (B151609) ring at positions 3 and 5 introduces steric hindrance that influences the dihedral angle between the plane of the dimethylamino group and the benzene ring. This torsion is a critical factor in determining the extent of p-π conjugation, which in turn affects the electronic properties of the molecule.
Below is a table of representative optimized geometric parameters for this compound calculated using DFT.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N (amino) | 1.39 |
| N-C (methyl) | 1.46 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (methyl-ring) | 1.51 |
| Bond Angles (°) ** | |
| C-N-C (amino) | 117.5 |
| C-C-N (ring) | 121.0 |
| Dihedral Angles (°) ** | |
| C-C-N-C | 25.0 |
Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Molecular Orbital Theory and HOMO Population Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is typically characterized by a significant contribution from the nitrogen lone pair and the π-system of the benzene ring, reflecting its electron-donating nature. The LUMO, conversely, is usually a π* orbital of the aromatic ring. Analysis of the atomic orbital contributions to the HOMO (HOMO population analysis) confirms the delocalization of electron density from the dimethylamino group to the aromatic ring.
Quantum chemical calculations can provide the energies of these frontier orbitals and other related electronic properties, as shown in the table below.
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 5.65 |
| Ionization Potential | 6.50 |
| Electron Affinity | 0.85 |
Note: These values are representative and depend on the level of theory and basis set employed.
Modeling of Excited State Dynamics and Relaxation Processes
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules. rsc.orgresearchgate.net By applying TD-DFT, it is possible to calculate the energies of various excited states and the probabilities of electronic transitions between them. This information is fundamental to understanding the photophysical and photochemical behavior of this compound.
Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation processes can involve several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. Theoretical modeling can help to elucidate the nature of the potential energy surfaces of the ground and excited states and identify possible conical intersections, which are regions where different electronic states have the same energy and can facilitate rapid non-radiative relaxation. For substituted anilines, excited state dynamics are often influenced by the interplay between locally excited and charge-transfer states.
Theoretical Predictions of Spectroscopic Properties
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. sphinxsai.com These frequencies correspond to the various vibrational modes, such as C-H stretching, C-N stretching, and ring breathing modes. spectroscopyonline.com The calculated IR spectrum provides a theoretical fingerprint of the molecule that can aid in the interpretation of experimental spectra. uhcl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the NMR chemical shifts of the different nuclei in the molecule (¹H and ¹³C). researchgate.net These calculations involve determining the magnetic shielding around each nucleus, which is influenced by the local electronic environment. illinois.edu For this compound, distinct chemical shifts are predicted for the protons and carbons of the N-methyl groups, the aromatic ring, and the ring-substituted methyl groups. blogspot.comchemicalbook.com
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (N-CH₃) | 2.9 |
| ¹H (Aromatic) | 6.4 |
| ¹H (Ring-CH₃) | 2.2 |
| ¹³C (N-CH₃) | 40.5 |
| ¹³C (Aromatic) | 115 - 140 |
| ¹³C (Ring-CH₃) | 21.0 |
Note: These are representative values and are typically referenced against a standard like tetramethylsilane (TMS).
Quantum Chemical Calculations in Photoacidity Studies
Photoacidity refers to the phenomenon where a molecule becomes more acidic in its excited state compared to its ground state. Quantum chemical calculations can be employed to investigate the photoacidity of substituted anilines by comparing the electronic properties of the molecule in its ground and excited states.
Materials Science and Polymer Chemistry Applications of N,n,3,5 Tetramethylaniline
Application as a Catalyst in Polymer Synthesis
N,N,3,5-Tetramethylaniline serves as an effective catalyst in the synthesis of certain polymers. Its catalytic activity is particularly noted in the polymerization of methacrylate (B99206) monomers, which are essential in various industrial and biomedical applications.
This compound is utilized as a catalyst in the polymeric synthesis of glycol methacrylate. This application is particularly relevant in the formulation of dental resins and other biomedical materials. While detailed mechanistic studies specifically focusing on TMA's catalytic role in glycol methacrylate polymerization are not extensively documented in the public domain, its function is generally associated with the initiation systems used in the curing of methacrylate-based resins. For instance, in dental restorative materials, TMA is often part of a binary or ternary photoinitiator system used to cure blends of methacrylate monomers, including those based on glycol methacrylate.
Role in Photopolymerization Systems
Photopolymerization is a process where light is used to initiate a polymerization reaction. This compound plays a crucial role as a co-initiator, specifically as an electron donor, in various photopolymerization systems.
This compound is identified as an amine donor in the formation of near-infrared (NIR)-activated charge transfer complexes that are used for photothermal polymerization. This is an advanced application where NIR light triggers a localized temperature increase, which in turn initiates polymerization. The N,N-dimethylation in TMA reduces its basicity, which alters its reactivity in such acid-catalyzed reactions compared to its non-dimethylated counterparts.
The use of this compound (TMA) is well-documented in three-component photoinitiator systems for the photopolymerization of dimethacrylates, which are commonly used in dental resins. rsc.orgconicet.gov.arkpi.uanih.govpsu.edunih.govresearchgate.netconicet.gov.ar These systems typically consist of a photosensitizer (e.g., camphorquinone (B77051) (CQ) or a thioxanthone derivative like 1-chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO)), an amine co-initiator (the electron donor, such as TMA), and a third component, often an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂IPF₆)), which acts as an oxidant. researchgate.netmonash.edursc.org
The presence of all three components significantly enhances the rate of polymerization compared to two-component (photosensitizer/amine or photosensitizer/iodonium salt) or single-component systems. researchgate.netrsc.org For instance, studies using photo-differential scanning calorimetry (photo-DSC) have shown a fivefold increase in polymerization rate when TMA is part of a three-component system with CQ and Ph₂IPF₆. monash.edu The general trend for the maximum polymerization rate is: CPTXO/amine/Ph₂IPF₆ ≫ CPTXO/Ph₂IPF₆ ≥ CPTXO/amine. rsc.org Similarly, for camphorquinone-based systems, the trend is CQ/amine/Ph₂IPF₆ ≫ CQ/amine > CQ/Ph₂IPF₆. monash.edu
The proposed mechanism involves the photosensitizer absorbing light and being promoted to an excited triplet state. rsc.org This excited photosensitizer then interacts with the amine (TMA) via electron transfer to form an exciplex. rsc.org Subsequent hydrogen abstraction from the tertiary amine generates an aminoalkyl radical and a ketyl radical. rsc.orgnih.gov The aminoalkyl radical is responsible for initiating the polymerization of the methacrylate monomers. nih.gov The iodonium salt plays a crucial role by irreversibly oxidizing the amine and, to a lesser extent, the ketyl radical, which prevents the reversible back-electron transfer and generates an additional initiating phenyl radical. researchgate.netmonash.edu This leads to a higher concentration of initiating radicals and thus a more efficient polymerization process. researchgate.net The efficiency of TMA as a co-initiator has been compared with other amines, with studies showing an approximate order of accelerating ability as EDMAB ≈ DMPOH > TMA > DMAEMA in camphorquinone-based systems. conicet.gov.arnih.govresearchgate.net
Table 1: Performance of this compound in Three-Component Photoinitiator Systems
| Photosensitizer | Amine | Third Component | Monomer(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Camphorquinone (CQ) | This compound (TMA) | Diphenyliodonium hexafluorophosphate (Ph₂IPF₆) | Dimethacrylates | Fivefold increase in polymerization rate compared to two-component systems. | monash.edu |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) | This compound (TMA) | Diphenyliodonium hexafluorophosphate (Ph₂IPF₆) | Triethylene glycol dimethacrylate (TEGDMA), Diethoxylated bisphenol-A dimethacrylate | Fastest polymerization occurred when all three components were present. | rsc.org |
| Camphorquinone (CQ) | This compound (TMA) | - | Bis-GMA/TEGDMA | TMA showed moderate accelerating ability compared to other amines like EDMAB and DMPOH. | conicet.gov.arnih.govresearchgate.net |
Photo-curing kinetics and photobleaching are important aspects of photopolymerization systems. Studies on three-component systems containing this compound have provided insights into these phenomena. Photo-DSC studies reveal that the polymerization rate is significantly accelerated in the presence of the three-component system. monash.edursc.org
UV-visible spectroscopy studies have shown that in systems containing CPTXO and TMA, the CPTXO is rapidly photobleached at its absorption maximum (around 385 nm). rsc.org The rate of photobleaching follows the trend: CPTXO/TMA ≫ CPTXO/Ph₂IPF₆ ≈ CPTXO/TMA/Ph₂IPF₆. rsc.org In camphorquinone-based systems, the CQ is also rapidly photobleached in the presence of an amine like TMA. monash.edu However, systems without the amine show an induction period before photobleaching begins. monash.edu The photobleaching behavior was found to be independent of the monomer structure. monash.edu In some systems, a new absorption band appears at longer wavelengths (e.g., 500 nm) for systems containing CPTXO and Ph₂IPF₆, indicating the formation of colored degradation products. rsc.org This photodarkening is less pronounced in the three-component system compared to the CPTXO/Ph₂IPF₆ system, and absent in the CPTXO/TMA system. rsc.org
Table 2: Photobleaching and Kinetic Findings for Systems with this compound
| Photoinitiator System | Key Observation on Photobleaching | Kinetic Implication | Reference(s) |
|---|---|---|---|
| TEGDMA/CPTXO/TMA | Rapid photobleaching of CPTXO at ~385 nm. | High polymerization rate. | rsc.org |
| TEGDMA/CPTXO/TMA/Ph₂IPF₆ | Photobleaching rate of CPTXO is slower than with TMA alone but similar to CPTXO/Ph₂IPF₆. Less photodarkening at 500 nm compared to CPTXO/Ph₂IPF₆. | Fastest polymerization rate among the compared systems. | rsc.org |
| CQ/TMA/Ph₂IPF₆ | Rapid photobleaching of CQ. | Fivefold increase in polymerization rate. | monash.edu |
Plasma Polymerization of this compound (PPTMA) Thin Films
This compound can be used as a monomer precursor for the deposition of thin polymer films using plasma polymerization. This technique allows for the creation of uniform, pinhole-free, and flawless thin films of an organic material known as plasma-polymerized this compound (PPTMA). osti.govworldscientific.comresearchgate.net These films are typically deposited on substrates like glass at room temperature using a capacitively coupled plasma polymerization system. osti.govworldscientific.com
Characterization of these PPTMA thin films has revealed interesting properties. Infrared spectroscopy indicates that the films retain an aromatic ring structure with N-C and C-H side groups, though the structure is slightly different from the original monomer. worldscientific.comresearchgate.net Elemental analysis and UV-visible spectroscopy have shown the presence of conjugations within the polymer matrix. osti.govresearchgate.net
The optical properties of PPTMA thin films have been investigated, with studies showing that the indirect energy gap varies from 1.49 to 1.86 eV depending on the film thickness. osti.gov Electrical property measurements indicate that the conduction mechanism in these films is space charge-limited conduction (SCLC). osti.gov The activation energies in the SCLC region have been determined to be approximately 0.21 ± 0.05 eV at lower temperatures and 0.93 ± 0.08 eV at higher temperatures. osti.gov Furthermore, studies on the dielectric properties have shown that the dielectric constant decreases with increasing frequency, a phenomenon attributed to dielectric relaxation. worldscientific.com The films have been found to be thermally stable up to about 505 K. worldscientific.com
Table 3: Properties of Plasma-Polymerized this compound (PPTMA) Thin Films
| Property | Value/Observation | Reference(s) |
|---|---|---|
| Deposition Method | Capacitively coupled plasma polymerization | osti.govworldscientific.com |
| Precursor | This compound (TMA) | osti.govworldscientific.com |
| Film Appearance | Uniform, pinhole-free, flawless | osti.govworldscientific.com |
| Structure | Aromatic ring structure with N-C and C-H side groups; presence of conjugation | osti.govworldscientific.comresearchgate.net |
| Optical Property (Indirect Energy Gap) | 1.49 - 1.86 eV (varies with thickness) | osti.gov |
| Electrical Property (Conduction Mechanism) | Space charge-limited conduction (SCLC) | osti.gov |
| Electrical Property (Activation Energy) | ~0.21 eV (low temp.), ~0.93 eV (high temp.) | osti.gov |
| Thermal Stability | Stable up to ~505 K | worldscientific.com |
Deposition Techniques and Film Characteristics (Uniformity, Pinhole-Free)
Thin films of poly(this compound) (PPTMA) are commonly synthesized using plasma polymerization. jomardpublishing.com This technique is favored for producing high-quality films with desirable characteristics for various applications. jomardpublishing.com A frequently employed method involves a capacitively coupled parallel plate glow discharge reactor where this compound (TMA) is used as the monomer precursor. jomardpublishing.comworldscientific.comosti.gov This process is typically conducted at room temperature, depositing the polymer onto substrates like glass or aluminum. jomardpublishing.comworldscientific.comosti.gov
A key advantage of plasma polymerization is its ability to produce films that are uniform, smooth, and mechanically tough. jomardpublishing.comresearchgate.net Scanning electron microscopy (SEM) studies have consistently revealed that the surfaces of PPTMA thin films are flawless and pinhole-free. worldscientific.comresearchgate.netgrafiati.com This high level of surface integrity is crucial for electronic and optical device applications. The films are also noted for being highly cross-linked and strongly adherent to a variety of substrate materials, including glass and metals. jomardpublishing.com The deposition parameters, such as monomer flow rate, deposition time, and plasma power, are carefully controlled to ensure consistent film thickness and quality. jomardpublishing.com
Structural Properties of PPTMA Thin Films (Conjugation, Aromatic Ring Structure)
The chemical structure of PPTMA thin films has been extensively analyzed using Fourier Transform Infrared (FTIR) spectroscopy. jomardpublishing.comworldscientific.com These analyses reveal that while the monomer undergoes some reorganization during the plasma polymerization process, the fundamental aromatic ring structure of the TMA precursor is retained in the final polymer film. jomardpublishing.comworldscientific.com
FTIR spectra of PPTMA show characteristic absorption peaks that confirm the presence of the aromatic ring. worldscientific.commurdoch.edu.au For instance, absorption peaks observed around 1683 cm⁻¹ and 1577 cm⁻¹ are indicative of aromatic ring stretching. murdoch.edu.au The spectra also show the presence of N-C and C-H side groups. worldscientific.comsemanticscholar.org A significant finding from these structural studies is the existence of conjugation within the polymer matrix. osti.govosti.gov This conjugation is a critical property for conductive polymers. Evidence suggests that the degree of conjugation and structural order within the PPTMA films can be enhanced through post-deposition heat treatment. osti.gov The formation of some C=O groups is also sometimes observed, which is attributed to the oxidation of the hydrocarbon parts of the polymer upon exposure to air. worldscientific.comgrafiati.com
Optical Properties of PPTMA Thin Films (Energy Gaps, Refractive Index)
The optical properties of PPTMA thin films have been investigated using UV-visible (UV-vis) spectroscopy. osti.govcore.ac.uk These studies are crucial for determining the energy band structure of the material. PPTMA films exhibit both direct and indirect optical transitions. osti.govresearchgate.net
The optical energy gaps are a key parameter. For as-deposited PPTMA thin films of approximately 400 nm thickness, the allowed direct transition energy gap (Egd) has been determined to be around 2.80 eV, while the indirect transition energy gap (Egi) is approximately 1.56 eV. osti.govcore.ac.uk These energy gap values can vary with film thickness; for instance, the indirect energy gap has been observed to range from 1.49 eV to 1.86 eV. semanticscholar.orgosti.gov Heat treatment can also modify these values, typically causing a slight increase in the direct gap and a decrease in the indirect gap, which suggests an increase in the structural order and conjugation length. osti.gov
The refractive index is another important optical constant. For iodine-doped PPTMA films, the refractive index was found to increase with increasing iodine content. murdoch.edu.aumurdoch.edu.au
| Property | Value | Conditions | Citation |
|---|---|---|---|
| Direct Energy Gap (Egd) | 2.80 eV | As-deposited, ~400 nm thick | osti.govcore.ac.uk |
| Indirect Energy Gap (Egi) | 1.56 eV | As-deposited, ~400 nm thick | osti.govcore.ac.uk |
| Indirect Energy Gap (Egi) Range | 1.49 - 1.86 eV | Dependent on film thickness | semanticscholar.orgosti.gov |
| Direct Energy Gap (Egd) | 3.20 - 3.04 eV | Iodine-doped, decreasing with I-content | murdoch.edu.au |
Electrical Properties and Conduction Mechanisms in PPTMA Thin Films (SCLC, Hopping)
The electrical properties of PPTMA thin films have been characterized by analyzing their current density-voltage (J-V) characteristics. semanticscholar.orgosti.gov These studies show that the conduction mechanism is dependent on the applied voltage. semanticscholar.orgnih.gov At lower voltages, the conduction is typically Ohmic, where the current density is directly proportional to the voltage. nih.gov
However, at higher voltage regions, the dominant conduction mechanism in PPTMA thin films is identified as space-charge-limited conduction (SCLC). semanticscholar.orgosti.govnih.govresearchgate.net The SCLC mechanism is characteristic of insulating or semi-insulating materials where the density of injected charge carriers exceeds the intrinsic free carrier density. The J-V characteristics in this region follow a power law (J ∝ Vⁿ, where n > 1). nih.gov
In addition to SCLC, charge transport via hopping between localized states is also considered a relevant mechanism, particularly at lower temperatures. worldscientific.comgrafiati.comworldscientific.com The electrical conductivity is observed to be temperature-dependent. grafiati.com Activation energies calculated from these temperature-dependent measurements provide insight into the energy levels of trap states within the band gap. For instance, in the SCLC region, two activation energies have been identified: a lower value around 0.21 eV at lower temperatures and a higher value of approximately 0.93 eV at higher temperatures. semanticscholar.orgosti.gov
| Conduction Mechanism | Conditions | Activation Energy (ΔE) | Citation |
|---|---|---|---|
| Ohmic | Low voltage region | N/A | nih.gov |
| Space Charge Limited Conduction (SCLC) | High voltage region | 0.21 ± 0.05 eV (Low Temp.) | semanticscholar.orgosti.gov |
| 0.93 ± 0.08 eV (High Temp.) | semanticscholar.orgosti.gov | ||
| Hopping Conduction | Low temperature region | ~0.05 eV | worldscientific.comgrafiati.com |
Dielectric Properties and Relaxation Times in PPTMA Thin Films
The dielectric properties of plasma-polymerized this compound thin films have been analyzed by measuring their capacitance and AC electrical conductance as functions of frequency and temperature. worldscientific.comgrafiati.com These studies show that the dielectric constant (ε') decreases as the frequency increases. worldscientific.comsciencepublishinggroup.com This behavior is attributed to dielectric relaxation processes, where at higher frequencies, the dipoles within the polymer structure cannot reorient themselves fast enough to keep up with the alternating electric field. sciencepublishinggroup.com
The dielectric constant of PPTMA is also temperature-dependent, generally decreasing with an increase in temperature. worldscientific.comgrafiati.com Conversely, the dielectric loss (ε'') tends to increase with increasing frequency, often showing a minimum in the low-frequency region. worldscientific.comgrafiati.com The temperature dependence of the Cole-Cole diagram, a plot of dielectric loss versus dielectric constant, indicates the existence of a distribution of dielectric relaxation times in PPTMA thin films. worldscientific.comgrafiati.com This distribution suggests a complexity in the dipolar relaxation processes within the amorphous polymer structure.
Effects of Doping (e.g., Iodine) on Optical and Electronic Attributes of PPTMA Films
Doping PPTMA thin films with iodine has been shown to significantly alter their optical and electronic properties. murdoch.edu.auresearchgate.net Infrared spectroscopy studies suggest that the iodine atoms connect to the amine nitrogen sites within the TMA structure. murdoch.edu.aumurdoch.edu.au This interaction leads to the formation of a charge-transfer complex. researchgate.net
Optically, iodine doping causes a red-shift in the absorption peaks, moving them to longer wavelengths (from 300 nm to 380 nm). murdoch.edu.au A key effect is the reduction of the optical energy band gaps. murdoch.edu.aumurdoch.edu.au For instance, the direct energy band gap has been observed to decrease from 3.20 eV to 3.04 eV with increasing iodine content. murdoch.edu.au This narrowing of the band gap is accompanied by an increase in the refractive index, as well as the static and high-frequency dielectric constants. murdoch.edu.aumurdoch.edu.au
Electronically, iodine doping enhances the electrical conductivity of the PPTMA films. nih.govresearchgate.net The conductivity of iodine-doped films is higher than that of as-deposited films. researchgate.net This is attributed to an increase in the free carrier concentration and carrier mobility upon doping. researchgate.net While the dominant conduction mechanism in the high voltage region remains SCLC, the activation energies for conduction are generally lower in the doped films compared to the undoped ones. researchgate.netresearchgate.net For example, at an applied voltage of 10V, the activation energy range for as-deposited films was 0.18-0.87 eV, which decreased to 0.10-0.75 eV for iodine-doped films. researchgate.net
Bilayer Thin Films with Other Polymers (e.g., Pyrrole)
Bilayer thin films composed of PPTMA and another conductive polymer, polypyrrole (PPPy), have been successfully fabricated and characterized. jomardpublishing.comsciencepublishinggroup.com These heterostructures are typically created by sequentially depositing a layer of PPPy followed by a layer of PPTMA using a plasma polymerization reactor. jomardpublishing.comsciencepublishinggroup.comsciencepg.com The properties of these bilayer films are distinct from their constituent monolayer components.
FTIR analysis confirms that the bilayer films contain the structural characteristics of both PPPy and PPTMA. jomardpublishing.com Optically, the energy gaps of the PPPy-PPTMA bilayer films are generally larger than those of the individual PPPy and PPTMA films. researchgate.net For a 500 nm thick bilayer film, the direct and indirect energy gaps were found to be 3.65 eV and 2.35 eV, respectively, compared to 2.85 eV and 1.80 eV for a PPTMA monolayer. researchgate.net This increase in the bandgap has been suggested to be a result of oxidation occurring at the interface between the two polymer layers during the deposition process. researchgate.net
The dielectric properties are also significantly influenced by the bilayer structure. The dielectric constant (ε') of the bilayer films decreases as the proportion of PPTMA increases, which is expected since PPTMA has a lower dielectric constant than PPPy. sciencepublishinggroup.comsciencepg.com Conversely, the AC conductivity of the bilayer thin films is found to be lower than that of either of the component films, a phenomenon that may be caused by increased disorder at the complex polymer-polymer interface. sciencepublishinggroup.com
Synthesis of Metal Complexes and Ligand Chemistry
This compound serves as a valuable precursor and ligand in the synthesis of various organometallic complexes. Its specific electronic and steric properties make it a target for creating specialized ligands for catalysis and materials science. This section explores its application in the synthesis of tricarbonylchromium complexes and as a foundational molecule for pH-responsive ligands in ruthenium-based olefin metathesis catalysts.
Tricarbonylchromium Complexes of this compound
The electron-rich aromatic ring of this compound can coordinate with transition metals to form sandwich or half-sandwich complexes. One such example is the formation of a tricarbonylchromium complex. The synthesis of (η⁶-N,N,3,5-tetramethylaniline)tricarbonylchromium has been successfully accomplished. tandfonline.com This process typically involves the direct reaction of the arene (this compound) with a source of the tricarbonylchromium moiety, such as hexacarbonylchromium, Cr(CO)₆, often under thermal or photochemical conditions.
The coordination of the tricarbonylchromium fragment to one face of the aniline's benzene (B151609) ring significantly alters the electronic properties of the arene. uwindsor.ca The Cr(CO)₃ group acts as a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and its substituents. uwindsor.ca While detailed preparative and spectral data for the specific this compound complex are part of broader studies on aniline (B41778) derivatives, the general characteristics of such complexes are well-established. tandfonline.comtandfonline.com They are typically yellow to red crystalline solids, stable to air for extended periods when protected from light, though their solutions can be sensitive to air. uwindsor.ca
Table 1: Preparative and Spectral Information for Anilinetricarbonylchromium Derivatives
| Complex | Preparative Method | Key Spectral Data | Reference |
|---|---|---|---|
| (η⁶-N,N,3,5-Tetramethylaniline)tricarbonylchromium | Reaction with Cr(CO)₆ | Characterized by IR, NMR, and UV spectroscopy | tandfonline.comtandfonline.com |
pH-Responsive Ligands in Ruthenium-Based Olefin Metathesis Catalysts
A significant application of this compound is its use as a starting material in the synthesis of advanced N-heterocyclic carbene (NHC) ligands for ruthenium-based olefin metathesis catalysts. usm.edupsu.edu The dimethylamino groups on these ligands introduce a pH-responsive functionality, allowing for external control over the catalyst's properties, such as solubility and activity. usm.edu
The synthesis begins with commercially available this compound (compound 7 ). psu.edu Through a two-step process, it is first converted into 4-nitroso-N,N,3,5-tetramethylaniline hydrochloride via reaction with sodium nitrite (B80452) in concentrated hydrochloric acid. usm.edupsu.edu Subsequent reduction of the nitroso group, for instance with powdered tin, yields the phenylenediamine derivative N,N,3,5-tetramethyl-1,4-phenylenediamine (compound 8 ). usm.edupsu.edu This diamine is a crucial building block for the NHC ligand. psu.edu
Following established procedures for NHC synthesis, the diamine is then used to construct the imidazolinium ring, ultimately yielding the ligand precursor salt for what is known as the H₂ITap ligand (1,3-bis(2′,6′-dimethyl-4′-dimethylaminophenyl)-4,5-dihydroimidazol-2-ylidene). psu.edu This ligand, bearing two dimethylamino groups, can be incorporated into second-generation Grubbs-type and Hoveyda-Grubbs-type ruthenium catalysts. psu.edu The presence of the basic dimethylamino groups allows the catalyst's solubility to be altered by adding acid; protonation of these groups can render the catalyst soluble in more polar or aqueous media, facilitating its separation from nonpolar reaction products. usm.edupsu.edu
Kinetic Studies of Catalyst Initiation and Propagation Rates
The unique electronic and steric properties of the H₂ITap ligand, derived from this compound, have a notable impact on the kinetic behavior of the resulting ruthenium catalysts. psu.edu Studies comparing these pH-responsive catalysts with their commercially available counterparts (which use the H₂IMes ligand) reveal differences in initiation and propagation rates during olefin metathesis reactions. psu.edu
In Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (B146475) (COE), the H₂ITap-bearing Grubbs-type catalyst (12 ) and Hoveyda-Grubbs-type catalyst (13 ) both performed at faster rates than their commercial H₂IMes counterparts (2 and 3 , respectively). psu.edu
Crucially, the protonation of the dimethylamino groups on the H₂ITap ligand provides a method for the external control of catalyst propagation rates. usm.edu This represents a significant advance, as it allows for independent external regulation of the propagation phase of Ring-Opening Metathesis Polymerization (ROMP) reactions. usm.edu
Table 2: Comparative RCM Conversion Rates of DEDAM with H₂ITap and H₂IMes Catalysts
| Catalyst | Ligand Type | Conversion after 15 min (%) | Conversion after 60 min (%) | Kinetic Profile | Reference |
|---|---|---|---|---|---|
| 2 | H₂IMes (Grubbs-type) | ~30 | 45 | Fast initiation | psu.edu |
| 12 | H₂ITap (Grubbs-type) | ~30 | 45 | Fast initiation | psu.edu |
| 3 | H₂IMes (Hoveyda-Grubbs-type) | ~10 | 67 | Slow initiation, fast propagation | psu.edu |
| 13 | H₂ITap (Hoveyda-Grubbs-type) | <10 | 59 | Slow initiation, fast propagation | psu.edu |
Advanced Research Topics and Future Directions
Exploration of Novel Derivatives with Tuned Electronic and Steric Properties
The core structure of N,N,3,5-tetramethylaniline allows for the synthesis of novel derivatives with tailored electronic and steric properties. The N,N-dimethylation of the amine group significantly reduces its basicity and alters its reactivity in acid-catalyzed reactions compared to its non-dimethylated counterparts. This modification also reduces intermolecular hydrogen bonding, which can affect physical properties like boiling point.
Research has shown that the substitution of a -N(CH₃)₂ group in the aniline (B41778) structure has a notable impact on the electronic properties of resulting materials, such as thin film coatings. researchgate.net This suggests that the optoelectronic attributes of this compound can be effectively redesigned by incorporating or modifying the -N(CH₃)₂ group. researchgate.net For instance, it has been used as an amine donor in near-infrared (NIR)-activated charge transfer complexes for applications like photothermal polymerization. The electron-donating nature of the methyl groups influences its reactivity in coupling reactions.
| Derivative Type | Key Structural Feature | Impact on Properties | Potential Application |
| Charge-Transfer Complexes | This compound as amine donor | NIR-activation | Photothermal polymerization |
| Plasma Polymerized Films | Polymerized this compound | Modified conjugation and electronic properties | Optoelectronic devices researchgate.netresearchgate.net |
| Substituted Anilines | Comparison with other methyl or functional group substitutions | Altered basicity, reactivity, and solubility | Ligand design, organic synthesis |
Computational Design and Prediction of New Applications
Computational modeling is proving to be a powerful tool in predicting and designing new applications for this compound and its derivatives. Density functional theory (DFT) calculations are employed to study reaction mechanisms and predict the outcomes of chemical processes. diva-portal.org For example, computational studies have been used to investigate the near absence of larger oligomer formation in certain reactions involving this compound. diva-portal.org
In the field of materials science, computational molecular design (CMD) is being applied to develop improved dental materials. researchgate.net This involves creating quantitative structure-property relationships (QSPRs) to design molecules with desired characteristics. researchgate.net Such approaches have been used to design water-compatible visible light photosensitizers for dental adhesives, where this compound has been studied as a potential component. researchgate.net Furthermore, computational methods are used to explore its role in the development of sustainable energy sources, such as the design of biofuels from terpenes, where the energetic effects of molecules like this compound are modeled. diva-portal.org
Integration into Multi-component Systems for Enhanced Functionality
In the realm of biological research, it has been incorporated into a low-toxicity glycol methacrylate (B99206) (GMA) embedding medium. usu.edu Here, it is part of an accelerator solution, mixed with polyethylene (B3416737) glycol, to initiate the polymerization of the embedding medium. usu.edu This results in highly transparent resin blocks suitable for various histological techniques. usu.edu Additionally, this compound has been explored in the synthesis of ruthenium-based olefin metathesis catalysts, where it is a precursor to ligands that can control the catalyst's activity. usm.edu Its derivatives have also been used in the formation of bilayer composite thin films with other polymers, such as polypyrrole, to create materials with combined structural characteristics. jomardpublishing.com
| System | Role of this compound | Enhanced Functionality | Reference |
| Dental Composites | Reducing agent with photoinitiators | Light-curing and dual-curing properties | google.comgoogle.com |
| Glycol Methacrylate Embedding Medium | Component of accelerator solution | Low-toxicity, transparent embedding for histology | usu.edu |
| Ruthenium-Based Catalysts | Precursor to pH-responsive ligands | Controlled catalyst activity for olefin metathesis | usm.edu |
| Bilayer Thin Films | Component with polypyrrole | Combined structural properties of constituent polymers | jomardpublishing.com |
Development of Sustainable Synthesis Routes
While specific research on sustainable synthesis routes for this compound is not extensively detailed in the provided results, general principles for related aniline derivatives can be considered. The development of more environmentally friendly and efficient synthetic methods is a key area of chemical research. For related compounds, alternative synthetic routes such as reductive amination via imine intermediates are employed, which can offer selectivity and milder reaction conditions compared to traditional alkylation methods. Industrial-scale synthesis often moves towards continuous flow processes, which can improve efficiency and safety. The broader context of green chemistry encourages the use of less toxic reagents, renewable feedstocks, and energy-efficient processes, all of which are relevant for the future production of this compound.
In-depth Mechanistic Studies of Complex Reactions
Understanding the reaction mechanisms involving this compound is crucial for optimizing its applications. It is known to participate in photochemical Povarov-type reactions, where it can form electron donor-acceptor (EDA) complexes that are activated by visible light. flinders.edu.au Spectroscopic studies have identified the formation of broad charge transfer bands when mixed with other reactants, indicating the formation of these EDA complexes. flinders.edu.au
In catalysis, mechanistic studies of ruthenium-based olefin metathesis have been extensive, and the incorporation of ligands derived from this compound allows for pH-responsive control over the catalyst's activity. usm.edu The protonation of these ligands can influence the initiation rate of the metathesis reaction. usm.edu Furthermore, its role as a co-initiator in polymerization reactions, particularly in dental materials, is an area of active study to understand the kinetics and efficiency of the curing process. researchgate.net
Advanced Spectroscopic Techniques for Real-time Monitoring
Advanced spectroscopic techniques are indispensable for characterizing this compound and materials derived from it. Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to investigate the structural and optical properties of plasma-polymerized this compound (PPTMA) thin films. researchgate.netresearchgate.netucsb.edu These techniques reveal that the polymerization process leads to a conjugated matrix, and the properties of these films can be modified by heat treatment. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is used to compare the structural properties of monolayer and bilayer thin films containing PPTMA, confirming that bilayer films retain the characteristics of their components. jomardpublishing.com UV-Vis spectroscopy is also employed to determine the optical band gaps of these thin films, which is crucial for their application in optoelectronic devices. researchgate.netresearchgate.net Furthermore, spectroscopic studies are used to investigate the formation of electron donor-acceptor complexes in solution, which is key to understanding its role in photochemical reactions. flinders.edu.au
Q & A
Basic: What synthetic methodologies are recommended for preparing high-purity N,N,3,5-tetramethylaniline?
TMA is synthesized via nitration of 3,5,N,N’-tetramethylaniline. A typical procedure involves dissolving 1.5 g of TMA in concentrated sulfuric acid, adding NaNO₂ at 0°C, stirring for 2 hours at room temperature, and neutralizing with NH₃. The product is crystallized from benzene and purified via sublimation . For plasma polymerization applications, commercial TMA (e.g., Aldrich–Chemie) is often used directly after substrate cleaning with nitric acid, NaOH, and CCl₄ .
Basic: How can NMR spectroscopy validate the structural integrity of TMA derivatives?
¹H and ¹³C NMR are critical for confirming substitution patterns. For TMA, key peaks include:
- ¹H NMR (CDCl₃) : δ 6.58–6.57 (aromatic protons), 3.08 (N–CH₃), 2.47 (C–CH₃) .
- ¹³C NMR (CDCl₃) : δ 151.0 (C–N), 138.6 (C–Ar), 21.9 (C–CH₃) .
Comparisons with isomers (e.g., N,N,2,6-tetramethylaniline) help distinguish positional methyl groups .
Advanced: How do plasma polymerization parameters influence the optical and electrical properties of TMA thin films?
Plasma-polymerized TMA (PPTMA) films exhibit thickness-dependent properties:
| Property | PPTMA Thin Film | Bulk TMA |
|---|---|---|
| Direct Band Gap (eV) | 2.8 | N/A |
| Indirect Band Gap (eV) | 1.56 | N/A |
| Dielectric Constant | 2.1–2.5 (1 MHz) | ~3–4 |
Lower dielectric constants (<2.5) are achieved at 300–375 K, making PPTMA suitable for microelectronics. Deposition time and substrate temperature critically affect crosslinking and conductivity .
Advanced: What mechanisms explain discrepancies in reported optical band gaps of PPTMA films?
Contradictions arise from measurement techniques and film morphology:
- UV-Vis Tauc Plots : Direct band gaps (2.8 eV) assume crystalline order, while indirect transitions (1.56 eV) dominate in amorphous regions .
- Thickness Effects : Thinner films (<100 nm) show reduced scattering, yielding sharper absorption edges .
- Post-Deposition Annealing : Modifies conjugation length and defect density, shifting band gaps by ±0.2 eV .
Advanced: How does TMA function in near-infrared (NIR)-activated charge-transfer complexes for polymerization initiation?
TMA acts as an electron donor in complexes with iodonium salts (e.g., bis-(4-tert-butylphenyl)iodonium hexafluorophosphate). Under NIR irradiation (e.g., 808 nm), photothermal decomposition generates radicals:
- Mechanism :
- NIR sensitizers (e.g., S2025) absorb light, heating the system to >100°C.
- Thermal cleavage of the iodonium-TMA complex produces phenyl radicals.
- Radicals initiate polymerization of acrylates (e.g., TMPTA) .
Advanced: What conduction mechanisms dominate in PPTMA monolayer vs. bilayer systems?
| System | Conduction Mechanism | Activation Energy (eV) |
|---|---|---|
| PPTMA Monolayer | Ohmic (low field), SCLC (high field) | 0.45–0.65 |
| PPPy-PPTMA Bilayer | Interfacial Trapping-Limited | 0.78–0.92 |
Bilayer films exhibit reduced conductivity due to charge trapping at the pyrrole-TMA interface. Space-charge-limited conduction (SCLC) dominates above 10 V/μm, with J ∝ V² .
Basic: What are the primary applications of TMA in materials science?
- Low-κ Dielectrics : PPTMA films with ε < 2.5 for interlayer insulation .
- Polymer Composites : Bilayer films (e.g., pyrrole-TMA) for tunable conductivity in sensors .
- Photoinitiators : NIR-responsive charge-transfer complexes for 3D printing resins .
Advanced: How can researchers resolve conflicting NMR assignments for methyl groups in TMA derivatives?
- Decoupling Experiments : Differentiate N–CH₃ (δ ~3.08) and C–CH₃ (δ ~2.47) via 2D HSQC .
- Isotopic Labeling : ¹³C-enriched methyl groups clarify coupling patterns in crowded spectra .
Basic: What precautions are necessary when handling TMA in synthetic workflows?
- Nitration : Use H₂SO₄/NaNO₂ in a fume hood due to NOx emissions .
- Plasma Deposition : Ensure substrates are anhydrous to prevent pinhole defects .
Advanced: Why do PPTMA films exhibit higher conductivity than plasma-polymerized pyrrole (PPPy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
